(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Description
The compound (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid hydrochloride is a stereochemically defined cyclopropane derivative featuring a pyrrolidine ring and a carboxylic acid group. Its structure combines the conformational rigidity of the cyclopropane ring with the basicity of the pyrrolidine moiety, making it a candidate for applications in medicinal chemistry and drug design. The hydrochloride salt form enhances solubility and stability, which is critical for pharmacokinetic properties .
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-4-5(6)7-2-1-3-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHJPEIATGGABM-DXLXMOALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)[C@@H]2C[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of chiral catalysts to ensure the enantioselectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of chiral rhodium catalysts to achieve high enantioselectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a conformationally constrained analog of natural amino acids . This makes it useful in the design of peptidomimetics and other bioactive molecules.
Medicine
In medicine, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidin-2-yl substituent : Introduces nitrogen-based basicity and hydrogen-bonding capability.
- Carboxylic acid group : Enhances hydrophilicity and provides a site for salt formation (e.g., hydrochloride).
Comparison with Structurally Similar Compounds
A comparative analysis of cyclopropane derivatives and related compounds highlights how substituents and stereochemistry influence physicochemical and biological properties. Below is a detailed comparison supported by evidence:
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Key Insights :
Substituent Effects :
- Pyrrolidine vs. Ethyl/Aromatic Groups : The pyrrolidine substituent in the target compound provides nitrogen-based basicity, which is absent in ethyl or chlorophenyl analogs. This may enhance interactions with acidic residues in biological targets .
- Carboxylic Acid vs. Ester : The free carboxylic acid group (vs. ester in ) improves hydrophilicity but may reduce oral bioavailability unless formulated as a prodrug .
Stereochemical Considerations: The (1R,2R) configuration in cyclopropane derivatives is critical for binding specificity. For example, stereoisomers of aminocyclopentanecarboxylic acid hydrochlorides () show distinct bioactivity profiles due to spatial arrangement .
Synthesis and Yield :
- Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses with moderate-to-high yields (71–95%), whereas ethyl or aromatic analogs may involve simpler alkylation or coupling reactions .
Bioactivity Clustering :
- Compounds with nitrogen-containing substituents (e.g., pyrrolidine, pyrimidine) cluster together in bioactivity profiles, suggesting shared modes of action such as enzyme inhibition or receptor antagonism .
Biological Activity
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid; hydrochloride, often referred to as a cyclopropane derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 157.19 g/mol. Its structure includes a pyrrolidine ring attached to a cyclopropane carboxylic acid moiety, contributing to its unique pharmacological properties.
Research indicates that compounds with similar structural characteristics may interact with various biological targets:
- Receptor Modulation : Cyclopropane derivatives often act as modulators of G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
- Enzyme Inhibition : The carboxylic acid group can facilitate interactions with enzymes, potentially acting as an inhibitor or substrate depending on the target enzyme's specificity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid; hydrochloride. For instance, compounds in this class have shown efficacy against various viral infections by inhibiting viral replication through several mechanisms:
- Inhibition of Viral Entry : By interfering with viral glycoproteins, these compounds may prevent viruses from entering host cells.
- Blocking Viral Replication : Some derivatives have demonstrated the ability to inhibit viral RNA synthesis.
Case Studies
- Study on Antiviral Activity :
- In Vitro Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid is essential for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 3–5 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Toxicological assessments are necessary to ensure safety for potential therapeutic use. Preliminary studies suggest low toxicity profiles for compounds in this class, but further research is warranted.
Q & A
Basic: What structural features of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid hydrochloride contribute to its reactivity in synthetic chemistry?
The compound’s reactivity arises from its strained cyclopropane ring and stereochemical configuration. The cyclopropane ring introduces significant angle strain, increasing susceptibility to ring-opening reactions, while the trans-(1R,2R) stereochemistry stabilizes specific conformations critical for interactions in biochemical assays . The pyrrolidine moiety further enhances hydrogen-bonding potential, making it a versatile building block for chiral synthesis.
Key Structural Attributes:
| Feature | Role in Reactivity |
|---|---|
| Cyclopropane ring | High strain energy drives ring-opening reactions. |
| (1R,2R) configuration | Dictates stereoselectivity in synthesis and ligand-receptor binding. |
| Pyrrolidine group | Participates in hydrogen bonding and chiral recognition. |
Advanced: How can researchers address variability in reported EC50 values for GPR88 receptor agonism across different in vitro assays?
Discrepancies in EC50 values (e.g., 1140 nM in WT mouse striatal membranes ) may stem from differences in assay conditions, membrane preparation methods, or receptor density. To resolve contradictions:
Standardize Assay Conditions : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and temperature (25°C vs. 37°C).
Validate Receptor Expression : Quantify GPR88 density via radioligand binding (e.g., [³H]-labeled agonist).
Control for Allosteric Modulators : Include negative controls with GPR88 knockout models.
Statistical Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to minimize inter-assay variability .
Basic: What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
NMR Spectroscopy :
- ¹H-NMR : Compare coupling constants (e.g., J1,2 for cyclopropane protons) to DFT-calculated values.
- NOESY : Identify spatial proximity between pyrrolidine NH and cyclopropane protons to confirm trans configuration .
X-ray Crystallography : Resolve absolute configuration using single-crystal analysis.
Circular Dichroism (CD) : Correlate Cotton effects with known (1R,2R) enantiomers .
Advanced: What strategies improve enantiomeric purity during cyclopropanation reactions in the synthesis of this compound?
Chiral Catalysts : Use Rh(II) carboxylates (e.g., Rh₂(S-PTTL)₄) to induce asymmetric cyclopropanation of vinyl pyrrolidine precursors .
Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
Chromatographic Separation : Optimize HPLC conditions with chiral columns (e.g., Chiralpak IA, 90:10 hexane/isopropanol) .
Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with (1S)-camphorsulfonic acid to isolate the (1R,2R) form .
Optimization Table:
| Method | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Rh(II) Catalysis | 98 | 75 |
| Kinetic Resolution | 92 | 60 |
| Chiral HPLC | 99.5 | 50 |
Basic: What storage conditions are recommended to maintain the stability of this hydrochloride salt?
Store at -20°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen). Avoid freeze-thaw cycles, as the cyclopropane ring is prone to hydrolysis in aqueous environments. For solutions, use anhydrous DMSO or ethanol and store at -80°C for ≤1 year .
Stability Data:
| Condition | Degradation After 12 Months |
|---|---|
| -20°C (powder) | <2% |
| 25°C (powder) | 15% (cyclopropane ring cleavage) |
| -80°C (DMSO solution) | <5% |
Advanced: How can computational modeling predict the blood-brain barrier (BBB) permeability of this compound for CNS applications?
Molecular Dynamics (MD) Simulations : Calculate logP (experimental: 2.94 ) and polar surface area (PSA: 97.64 Ų ) to estimate BBB penetration.
P-gp Efflux Assays : Use in vitro MDCK-MDR1 cells to assess P-glycoprotein-mediated efflux.
Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donor count .
Predicted BBB Permeability:
| Model | Prediction (CNS+/CNS-) | Confidence Score |
|---|---|---|
| QSAR | CNS+ (logBB = 0.3) | 0.85 |
| P-gp Efflux Ratio | 1.2 (low efflux) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
